![molecular formula C23H23N5O3 B2678019 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-48-3](/img/structure/B2678019.png)

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA. The naphthalen-1-ylmethyl and hydroxyethyl groups attached to the imidazopurine core could potentially alter its properties and biological activity .

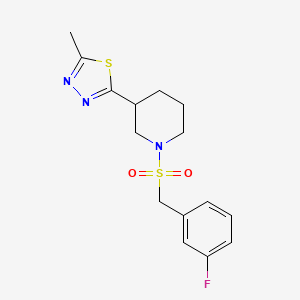

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazopurine core with a naphthalen-1-ylmethyl group and a hydroxyethyl group attached. The exact structure would depend on the positions of these groups on the imidazopurine core .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the hydroxyethyl group could potentially make it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the naphthalen-1-ylmethyl and hydroxyethyl groups .科学的研究の応用

Anticancer Applications

Research has shown that derivatives of imidazo[2,1-f]purine, such as certain hydantoin and purine derivatives, exhibit significant anticancer activity against various cancer cell lines, including PC3, SW480, and SW620. These compounds demonstrate high tumor-targeting selectivity and have been evaluated for their potential as thymidine phosphorylase inhibitors, suggesting a promising scaffold for cancer treatment development (A. Zagórska et al., 2021).

Antidepressant and Anxiolytic Activities

Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine derivatives as potential agents for treating depression and anxiety. One study identified potent ligands for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitors. Preliminary pharmacological studies in vivo have highlighted the antidepressant and anxiolytic potentials of these compounds, especially noting the enhanced antianxiety effects compared to traditional anxiolytic drugs like diazepam (A. Zagórska et al., 2016).

Antiviral Activity

Research on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has uncovered moderate antiviral activities against various viruses, including herpes, rhinovirus, and parainfluenza. This highlights the potential of imidazo[2,1-f]purine derivatives as a new class of antiviral agents, offering a novel approach to combating viral infections (S. H. Kim et al., 1978).

Enzyme Inhibition for Therapeutic Applications

Another promising area of application is the development of enzyme inhibitors. For instance, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been synthesized as potent inhibitors of d-amino acid oxidase (DAAO), with some compounds showing significant inhibition at nanomolar concentrations. This enzyme plays a crucial role in various physiological processes, and its inhibition can have therapeutic implications for diseases such as schizophrenia (Niyada Hin et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-15(2)28-19-20(24-22(28)26(14)11-12-29)25(3)23(31)27(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,29H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMQPIMRUCRGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)

![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2677952.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)